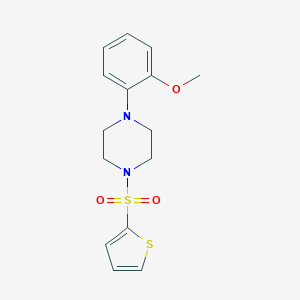![molecular formula C18H14Cl2N2O2 B299387 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B299387.png)
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide, also known as Q-VD-OPh, is a chemical compound that has been studied for its potential applications in scientific research. Q-VD-OPh is a small molecule inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis.
作用機序
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide acts as a small molecule inhibitor of caspase activity by binding to the active site of caspases and preventing their activation. Caspases are a family of proteases that play a crucial role in programmed cell death or apoptosis. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to inhibit caspase-3, -7, and -9 activity, which are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including staurosporine, etoposide, and oxidative stress. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has also been shown to protect neurons from excitotoxicity-induced cell death and reduce infarct size in a mouse model of ischemic stroke.
実験室実験の利点と制限
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for caspases. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has also been shown to be effective in various cell types and animal models. However, 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has some limitations, including its low solubility in water and its potential off-target effects.
将来の方向性
There are several future directions for the study of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide. One direction is to further investigate its potential applications in the treatment of various diseases, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to develop more potent and selective caspase inhibitors based on the structure of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide. Additionally, the use of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide as a tool to study the role of caspases in various biological processes could lead to new insights into the mechanisms of cell death and survival.
Conclusion:
In conclusion, 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide is a small molecule inhibitor of caspase activity that has been extensively studied for its potential applications in scientific research. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to inhibit caspase activity, protect cells from apoptosis, and reduce infarct size in a mouse model of ischemic stroke. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has several advantages for lab experiments, including its high specificity for caspases and its effectiveness in various cell types and animal models. However, 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has some limitations, including its low solubility in water and potential off-target effects. There are several future directions for the study of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide, including its potential applications in the treatment of various diseases and the development of more potent and selective caspase inhibitors.
合成法
The synthesis of 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride and 8-hydroxyquinoline in the presence of triethylamine and dichloromethane. The resulting product is then treated with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and O-phenylenediamine to form 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide. The yield of the synthesis process is typically around 50%.
科学的研究の応用
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit caspase activity in various cell types, including neurons, cardiomyocytes, and cancer cells. 3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide has also been used to study the role of caspases in various biological processes, such as apoptosis, necroptosis, and autophagy.
特性
製品名 |
3,4-dichloro-N-[2-(8-quinolinyloxy)ethyl]benzamide |
|---|---|
分子式 |
C18H14Cl2N2O2 |
分子量 |
361.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(2-quinolin-8-yloxyethyl)benzamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-14-7-6-13(11-15(14)20)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23) |
InChIキー |
VHXJRJDXPYSJTH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)
![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)
![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)